Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]-
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Overview
Description
5-Phenyl-3-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a phenyl group and a phenylselanyl group in the structure of this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be formed through a reaction between a nitrile oxide and an alkene.
Introduction of the Phenylselanyl Group: The phenylselanyl group can be introduced through a nucleophilic substitution reaction using phenylselenol as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The compound can be reduced to remove the phenylselanyl group.
Substitution: The phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
5-Phenyl-3-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving selenium.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-((phenylthio)methyl)-4,5-dihydroisoxazole: Contains a phenylthio group instead of a phenylselanyl group.
5-Phenyl-3-((phenylsulfonyl)methyl)-4,5-dihydroisoxazole: Contains a phenylsulfonyl group instead of a phenylselanyl group.
Uniqueness
The presence of the phenylselanyl group in 5-Phenyl-3-((phenylselanyl)methyl)-4,5-dihydroisoxazole imparts unique redox properties that are not present in similar compounds with sulfur-containing groups. This makes it particularly useful in applications where redox activity is important.
Properties
CAS No. |
503001-24-9 |
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Molecular Formula |
C16H15NOSe |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
5-phenyl-3-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NOSe/c1-3-7-13(8-4-1)16-11-14(17-18-16)12-19-15-9-5-2-6-10-15/h1-10,16H,11-12H2 |
InChI Key |
OKGRAMKLSHHKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C[Se]C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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